The synthesis of NAN-190 has been explored through various methods, with one efficient approach being the reductive alkylation of amines. This method allows for the construction of the piperazine ring, which is central to the compound's structure. The synthesis typically involves:
The specific conditions for synthesizing NAN-190 can vary, but parameters such as temperature, reaction time, and solvent choice are crucial for achieving high-quality products .
NAN-190 features a complex molecular structure characterized by a piperazine ring substituted with a methoxyphenyl group and a phthalimido butyl chain. The structural formula can be represented as follows:
Key structural features include:
Crystallographic studies have shown that the piperazine ring adopts a stable chair conformation, which is favorable for interaction with biological targets .
NAN-190 undergoes various chemical reactions primarily related to its interaction with serotonin receptors. Notably:
These reactions highlight its potential therapeutic effects in modulating serotonergic signaling pathways.
The mechanism of action of NAN-190 is primarily centered on its interaction with 5-HT1A receptors:
This dual action could make it beneficial in treating conditions characterized by dysregulated serotonin levels.
NAN-190 possesses distinct physical and chemical properties that influence its pharmacological profile:
These properties are crucial for formulation and delivery in therapeutic contexts.
NAN-190 has several scientific applications primarily related to neuroscience:
As research continues, NAN-190 may contribute significantly to our understanding of serotonin-related pathologies and therapeutic interventions.
The development of NAN-190 was rooted in systematic medicinal chemistry efforts to expand the arsenal of selective serotonergic ligands. Early work by Glennon and colleagues in the late 1980s was instrumental in characterizing the binding affinities of various arylpiperazine derivatives at 5-HT~1A~ receptors [1] [7]. These investigations revealed that specific structural modifications, particularly the incorporation of the phthalimide moiety linked via a butyl chain to the piperazine nitrogen, conferred high 5-HT~1A~ affinity and selectivity over other neurotransmitter receptors (though later work identified significant α2-adrenergic activity). Williams and Glennon conducted pivotal behavioral pharmacology studies demonstrating that NAN-190 effectively antagonized the stimulus effects of the prototypical 5-HT~1A~ agonist 8-OH-DPAT in rodent drug discrimination paradigms [1] [7]. This functional antagonism established its initial classification as a 5-HT~1A~ receptor antagonist and solidified its utility for in vivo studies. The compound's research significance was further amplified by the synthesis of tritiated [³H]NAN-190, enabling detailed radioligand binding assays that confirmed its high affinity (K~i~ = 6.8 nM) and specific binding to 5-HT~1A~ receptors in brain tissues like the hippocampus, striatum, and frontal cortex [2] [6]. This radiolabeled form facilitated investigations into receptor density, distribution, and agonist/antagonist interactions, cementing NAN-190’s role as a versatile investigative probe.
NAN-190 hydrobromide (Chemical Formula: C~23~H~27~N~3~O~3~·HBr; Molecular Weight: 474.4 g/mol; CAS Number: 115338-32-4) belongs to a well-defined chemical class of arylpiperazine-based ligands designed for selective interaction with monoamine receptors [1] [6] [8]. Its structure comprises three key pharmacophoric elements essential for its 5-HT~1A~ affinity:
Table 1: Structural and Physicochemical Properties of NAN-190 Hydrobromide
Property | Value | Significance |
---|---|---|
Chemical Name | 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide | IUPAC nomenclature |
Molecular Formula | C~23~H~27~N~3~O~3~·HBr | Reflects arylpiperazine core + HBr salt |
Molecular Weight | 474.4 g/mol | Confirmed via mass spectrometry |
Purity (HPLC) | ≥98% | Standard for research compounds [1] [7] |
Solubility | Soluble in DMSO (10-100 mM) | Requires organic solvent for stock solutions [1] [5] |
Storage | Room Temperature (RT) or 4°C | Stable solid under recommended conditions [6] [7] |
PubChem CID | 107966 | Public compound identifier [1] |
Key Structural Motifs | o-Methoxyphenyl, Piperazine, Phthalimide | Determinants of 5-HT~1A~ affinity and selectivity |
The compound exhibits limited aqueous solubility, necessitating dissolution in dimethyl sulfoxide (DMSO) for the preparation of stock solutions used in in vitro assays (typical stock concentrations range from 10-100 mM) [1] [5] [6]. Its purity, typically ≥98% as determined by HPLC, is crucial for ensuring specificity in pharmacological experiments and minimizing confounding effects from impurities [1] [7]. While primarily characterized as a 5-HT~1A~ ligand, the structural features of NAN-190, particularly the basic piperazine nitrogen and lipophilic phthalimide tail, also confer significant affinity for α2-adrenergic receptors (later identified as a key limitation in its specificity) [3]. This discovery underscored the challenge in designing truly monoamine receptor-selective ligands within the arylpiperazine chemical space.
NAN-190 has been instrumental in elucidating the complex signaling dynamics and physiological roles of 5-HT~1A~ receptors. Key research milestones achieved using this compound include:
Demonstrating Competitive 5-HT~1A~ Antagonism: Early functional studies using rat hippocampal membranes provided critical evidence for NAN-190's mechanism. It produced a concentration-dependent rightward shift in the log-concentration inhibition curve of the 5-HT~1A~ agonist 5-carboxamidotryptamine, suppressing 5-HT~1A~-mediated inhibition of forskolin-stimulated adenylyl cyclase activity. Schild analysis yielded a K~B~ value of 1.9 nM, confirming potent and competitive antagonism at 5-HT~1A~ receptors in vitro [2]. This established its utility for mechanistic studies of receptor signaling.
Revealing Ligand-Directed Signaling Effects (Functional Selectivity): Radioligand binding studies with [³H]NAN-190 uncovered a fascinating complexity. While behaving as an antagonist in functional assays (adenylyl cyclase inhibition), [³H]NAN-190 binding was sensitive to guanylyl nucleotides (GTPγS, GppNHp), a characteristic typically associated with agonist radioligands binding to G-protein-coupled receptors (GPCRs). However, its sensitivity was markedly less than that of the full agonist radioligand [³H]8-OH-DPAT. This suggested NAN-190 might possess low intrinsic activity, potentially acting as a very weak partial agonist or stabilizing a receptor conformation distinct from that stabilized by full agonists [2]. This finding contributed to the emerging concept of functional selectivity (biased agonism) at GPCRs.
Highlighting the Role of 5-HT~1A~ Receptors in Brain Development: In vivo studies administering NAN-190 (0.5 mg/kg, i.p.) to rat pups postnatally revealed a profound impact on brain growth. Daily treatment from birth until postnatal days 5 or 22-25 resulted in significant (15%) reductions in body weight, brain weight, and the square area of the somatosensory cortical barrel field. Importantly, this effect was not observed with 5-HT~1A~ agonists like 8-OH-DPAT or buspirone. Furthermore, [¹⁴C]2-deoxyglucose mapping showed a functional deficit in cortical responses to whisker stimulation that exceeded the anatomical shrinkage, suggesting impaired synaptic connectivity. These findings strongly implicated tonic 5-HT~1A~ receptor signaling, potentially blocked by NAN-190, in critical neurotrophic processes during development [4].
Uncovering Non-Selectivity and Refining Research Tools: A pivotal study in 2009 demonstrated that NAN-190 potently blocks α2-adrenergic receptors in guinea pig models [3]. This finding critically recontextualized decades of prior research using NAN-190 as a "selective" 5-HT~1A~ antagonist. It highlighted the pharmacological challenge of achieving true monoamine receptor specificity with arylpiperazine derivatives and spurred the development and use of more selective antagonists like WAY-100635 for definitive 5-HT~1A~ research [3].
Table 2: Key Research Findings Enabled by NAN-190
Research Area | Key Finding Using NAN-190 | Significance | Reference |
---|---|---|---|
Receptor Pharmacology | Competitive antagonism of 5-CT-induced cAMP inhibition (K~B~ = 1.9 nM) | Confirmed direct, high-affinity 5-HT~1A~ antagonism | [2] |
Receptor Conformation | [³H]NAN-190 binding reduced by GTPγS (less sensitive than [³H]8-OH-DPAT) | Suggested potential for weak intrinsic activity/functional selectivity | [2] |
Neurodevelopment | Postnatal treatment reduced brain/body weight & cortical barrel field size | Demonstrated critical trophic role of 5-HT~1A~ signaling in development | [4] |
Receptor Specificity | Potent blockade of α2-adrenergic receptors | Revealed a major limitation in selectivity, refining interpretation of past studies | [3] |
Circadian Rhythms | Potentiation of light-induced phase shifts | Implicated 5-HT~1A~ receptors in modulating circadian photic responses | [6] |
These milestones underscore NAN-190's dual legacy: it has been an invaluable probe for advancing fundamental understanding of 5-HT~1A~ receptor neurobiology and signaling, while simultaneously serving as a cautionary example highlighting the importance of rigorous selectivity profiling for pharmacological tools. Its impact extends from molecular pharmacology to integrative physiology and developmental neurobiology.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7